molecular formula C16H9ClN4O2S B2840631 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 865249-45-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2840631
CAS No.: 865249-45-2
M. Wt: 356.78
InChI Key: GBIIBNOFRIZKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group. The benzothiazole moiety is known for its electron-deficient aromatic system, which contributes to interactions with biological targets such as enzymes or receptors . The 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and bioavailability . The 2-chlorophenyl substituent introduces steric and electronic effects that modulate binding affinity and selectivity.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2S/c17-10-6-2-1-5-9(10)14-20-21-16(23-14)19-13(22)15-18-11-7-3-4-8-12(11)24-15/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIIBNOFRIZKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with 2-aminobenzothiazole under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is its anticancer activity . Studies have shown that compounds containing the oxadiazole and benzothiazole moieties exhibit promising results against various cancer cell lines.

Case Studies

A notable study demonstrated that derivatives of oxadiazole showed significant growth inhibition against various cancer cell lines such as MCF-7 and HeLa. For example, certain analogs exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
16aMCF-70.65
17aHeLa2.41
19A54923.30

Drug Discovery and Development

The compound's unique structure makes it a valuable candidate in drug discovery programs targeting various diseases beyond cancer.

Anti-inflammatory Properties

Research indicates that similar compounds with oxadiazole and benzothiazole structures possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making them potential candidates for neurodegenerative disease treatments .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and biological activity.

Synthetic Pathways

The synthetic route typically includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the benzothiazole moiety through nucleophilic substitution or coupling reactions.
  • Final modifications to optimize pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and proteins involved in cellular processes. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. Additionally, it can modulate the activity of certain signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Core Structure Modifications Biological Activity/Properties Toxicity Notes Reference ID
N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide Benzothiazole + dichlorothiophene-oxadiazole Not explicitly reported (structural analog) Not available
2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(p-tolyl)acetamide Oxadiazole + sulfanyl acetamide side chain Antibacterial, enzyme inhibition Low to moderate cytotoxicity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thiol derivatives (6a-o) 4-Chlorophenyl-oxadiazole + substituted acetamide Antimicrobial (6f, 6o most active) High cytotoxicity in 6g, 6j
N-5-Tetrazolyl-N′-arylurea derivatives Tetrazole + arylurea Plant growth regulation (e.g., 2h, 2j) Not reported
N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Oxadiazole + cyclopropanamine No activity data (discontinued product) Discontinued due to unspecified

Key Structural Differences and Implications

  • Chlorophenyl Position : The 2-chlorophenyl substitution in the target compound vs. 4-chlorophenyl in derivatives may alter steric interactions and electronic effects. The ortho-substitution could hinder rotation, enhancing binding specificity compared to para-substituted analogs .
  • Heterocyclic Core : Replacing benzothiazole with tetrazole () shifts activity toward plant growth regulation, whereas sulfanyl acetamide derivatives () prioritize antibacterial effects. Benzothiazole’s planar structure likely enhances π-π stacking in enzyme interactions .

Toxicity and Selectivity

  • Cytotoxicity : Acetamide derivatives with 4-chlorophenyl groups () show variable toxicity, highlighting the need for substituent optimization. The benzothiazole core may reduce hemolytic risk compared to sulfanyl acetamides .
  • Metabolic Stability : Oxadiazole rings improve resistance to hydrolysis, but cyclopropanamine derivatives () were discontinued, possibly due to instability or off-target effects.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H9ClN4O2
Molecular Weight300.700 g/mol
CAS Number89335-14-8
LogP2.18810
PSA116.83000

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic routes that optimize yield and purity while minimizing environmental impact.

Anticancer Activity

This compound has demonstrated promising anticancer properties across several cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and SK-MEL-2 (melanoma). The IC50 values for these cell lines range from 0.65 µM to 12 µM depending on the specific analog and experimental conditions .
  • Mechanism of Action : Research indicates that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that it promotes apoptotic cell death in a dose-dependent manner .
  • Comparative Efficacy : In comparative studies, this compound has shown greater efficacy than standard chemotherapeutics like doxorubicin in certain contexts .

Study 1: Anticancer Efficacy in MCF-7 Cells

In a study examining the effects on MCF-7 cells, this compound was found to significantly reduce cell viability with an IC50 value of approximately 0.65 µM. Western blot analysis revealed increased levels of cleaved caspase-3 and p53 protein expression post-treatment .

Study 2: Selectivity Against Cancer Cell Lines

Another investigation assessed the selectivity of this compound against various cancer types. It was noted that while it exhibited potent activity against melanoma (SK-MEL-2), it was less effective against non-cancerous human retinal pigment epithelial cells (ARPE-19), suggesting a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents under reflux (90–100°C, 3–6 hours) .

Amide Coupling: Reaction of the oxadiazole intermediate with 1,3-benzothiazole-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Optimization Parameters:

  • Temperature control during cyclization to avoid side products.
  • Stoichiometric ratios of coupling reagents to improve yields .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationPOCl₃, 90°C, 3 h70–8590
AmidationEDCI/HOBt, DMF, RT, 24 h65–7595

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; benzothiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 374.05 for C₁₆H₁₀ClN₃O₂S) .
  • IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .

Critical Considerations:

  • Compare data with computationally predicted spectra (e.g., DFT for IR/NMR) to resolve ambiguities .

Q. What methodologies are recommended for initial evaluation of biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
    • Anti-inflammatory: COX-2 inhibition assay using ELISA .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity) .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetIC₅₀ (µM)Reference
AntimicrobialE. coli12.5
COX-2 InhibitionCOX-28.2

Q. How should researchers assess the compound’s toxicity profile?

Methodological Answer:

  • In Vitro: MTT assay on HEK-293 cells (LD₅₀ > 100 µM suggests low cytotoxicity) .
  • In Vivo: Acute toxicity studies in rodents (dose range: 50–200 mg/kg; monitor liver/kidney biomarkers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation: Replace 2-chlorophenyl with 4-fluorophenyl to enhance lipophilicity and target binding .
  • Oxadiazole Modifications: Introduce methyl groups to improve metabolic stability .

Q. Table 3: SAR Comparison of Analogues

SubstituentBioactivity (IC₅₀, µM)Toxicity (LD₅₀, µM)Reference
2-Cl-Ph8.2 (COX-2)>100
4-F-Ph5.1 (COX-2)>150

Q. What computational tools are effective in predicting electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G* basis set to map HOMO-LUMO gaps (e.g., ΔE = 3.2 eV predicts reactivity) .
  • Molecular Docking: AutoDock Vina to simulate binding to COX-2 (binding energy ≤ -8.0 kcal/mol indicates strong affinity) .

Case Study:
Docking of the 2-chlorophenyl group into COX-2’s hydrophobic pocket showed π-π interactions with Tyr-385 .

Q. How can contradictory bioactivity data between similar compounds be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate antimicrobial activity via both agar diffusion and time-kill assays .
  • Structural Analysis: Compare X-ray crystallography data (e.g., SHELX-refined structures) to confirm conformational differences .

Example:
Discrepancies in IC₅₀ values for COX-2 inhibition were traced to variations in the oxadiazole ring’s planarity, confirmed via XRD .

Q. What challenges arise in resolving this compound’s crystal structure via X-ray diffraction?

Methodological Answer:

  • Crystallization Issues: Low crystal quality due to flexible benzothiazole moiety; optimize using vapor diffusion (e.g., DMSO/water) .
  • Data Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) and Olex2 for visualization .

Key Parameters:

  • Collect data at 100 K to minimize thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.